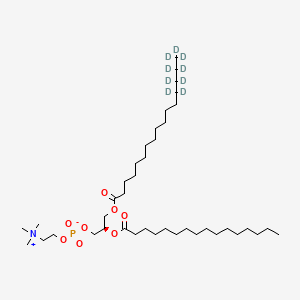
DPPC-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPPC-d9, also known as deuterated dipalmitoylphosphatidylcholine, is a phospholipid compound where the hydrogen atoms are replaced with deuterium. This compound is a zwitterionic phosphoglyceride and is commonly used in the preparation of liposomal monolayers. This compound is particularly valuable in scientific research due to its stability and unique isotopic labeling, which makes it useful for various analytical and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DPPC-d9 involves the deuteration of dipalmitoylphosphatidylcholine. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the phosphatidylcholine molecule. The synthetic route often involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium into the phosphatidylcholine molecule. The production methods are optimized to achieve high purity and yield of the deuterated compound .
化学反応の分析
Types of Reactions
DPPC-d9 can undergo various chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of oxidized phospholipids, which are important in studying oxidative stress and related biological processes.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions can produce oxidized phospholipids, while reduction reactions can yield reduced forms of the compound. Substitution reactions can result in modified phospholipids with different functional groups .
科学的研究の応用
DPPC-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for quantitative analysis in lipidomics studies.
Biology: Employed in the study of cell membrane dynamics and interactions due to its structural similarity to natural phospholipids.
Medicine: Utilized in the development of liposomal drug delivery systems, where it serves as a component of liposomal formulations for targeted drug delivery.
Industry: Applied in the formulation of cosmetic and pharmaceutical products, where its stability and biocompatibility are advantageous
作用機序
The mechanism of action of DPPC-d9 involves its incorporation into lipid bilayers, where it mimics the behavior of natural phospholipids. The deuterium labeling allows for precise tracking and analysis of its interactions within biological systems. This compound can serve as a delivery vehicle for inducing immune responses against specific antigens, making it useful in immunological studies .
類似化合物との比較
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): The non-deuterated form of DPPC-d9, commonly used in similar applications but without the isotopic labeling.
Dioleoylphosphatidylcholine (DOPC): Another phospholipid with unsaturated fatty acid chains, used in studies of membrane fluidity and dynamics.
Distearoylphosphatidylcholine (DSPC): A phospholipid with longer saturated fatty acid chains, used in the formulation of stable liposomal systems
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The isotopic labeling allows for precise quantification and tracking in lipidomics studies, making it a valuable tool for researchers. Additionally, the stability and biocompatibility of this compound make it suitable for a wide range of scientific and industrial applications .
特性
分子式 |
C40H80NO8P |
|---|---|
分子量 |
743.1 g/mol |
IUPAC名 |
[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2 |
InChIキー |
KILNVBDSWZSGLL-WLMBCDKQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



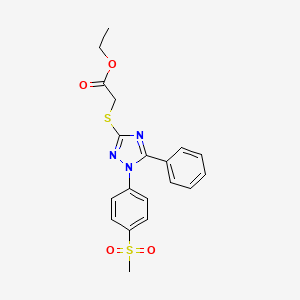
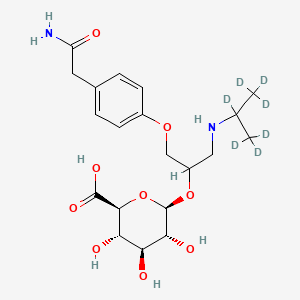
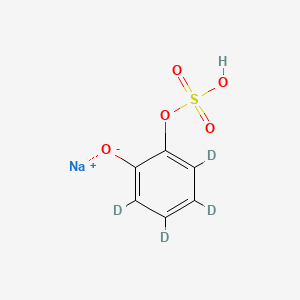
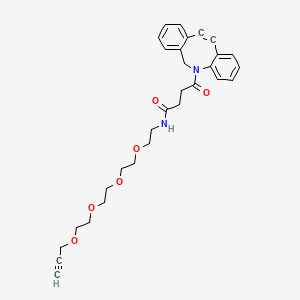


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)



